N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide
Description
N-{[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule combining a coumarin (2-oxo-2H-chromene) core with an isoxazole-methyl-4-methoxyphenyl substituent via a carboxamide linkage. The coumarin scaffold is widely recognized for its pharmacological versatility, including anticoagulant, antimicrobial, and anticancer properties . The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen, enhances structural rigidity and may improve target binding affinity in medicinal chemistry applications .
Properties
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-26-16-8-6-13(7-9-16)19-11-15(23-28-19)12-22-20(24)17-10-14-4-2-3-5-18(14)27-21(17)25/h2-11H,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBPGFAQMNLLJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats. It breaks down triglycerides into monoglycerides and free fatty acids, which can then be absorbed by the intestines.
Mode of Action
The compound interacts with pancreatic lipase by inhibiting its activity. This interaction occurs in a competitive manner, with the compound binding to the active site of the enzyme, thereby preventing the enzyme from breaking down dietary fats. The docking study confirmed the interaction of the compound with important active site amino acids, namely Phe 77, Arg 256, His 263, etc.
Biochemical Pathways
By inhibiting pancreatic lipase, the compound affects the lipid digestion pathway. This results in a decrease in the breakdown of dietary fats into absorbable forms, thereby reducing fat absorption in the body. The downstream effect of this is a potential reduction in obesity, given that dietary fat absorption is a key factor in weight gain.
Result of Action
The primary molecular effect of the compound’s action is the inhibition of pancreatic lipase, leading to reduced fat digestion. On a cellular level, this could result in a decrease in the absorption of dietary fats in the intestines. The potential overall effect of this action could be a reduction in obesity, although further studies would be needed to confirm this effect.
Biological Activity
N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structure includes a chromene core linked to an oxazole ring, which is known for contributing to various biological activities.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties . For instance, studies have shown that derivatives with chromene structures can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) through mechanisms involving apoptosis and cell cycle arrest .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 15.4 |
| B | HCT116 | 22.1 |
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes relevant in disease processes:
- Cholinesterases : Inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been noted, with IC50 values indicating moderate inhibition .
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 10.4 |
| BChE | 9.9 |
3. Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with cancer and neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Docking Studies : Computational studies suggest that the compound interacts with active sites of target enzymes through hydrogen bonding and hydrophobic interactions, enhancing its inhibitory effects .
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase in cancer cells, leading to reduced proliferation .
Case Study 1: Anticancer Efficacy
In a study involving a series of oxazole derivatives, one derivative demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM. The study emphasized the role of the methoxy group in enhancing biological activity due to increased lipophilicity and electron-donating properties .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition profile of related compounds revealed that certain structural modifications significantly enhanced AChE inhibition, suggesting a structure-activity relationship that could be explored further for therapeutic applications in Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound’s structural and functional analogs are categorized below, with key distinctions highlighted in Table 1 .
Coumarin Carboxamide Derivatives
- N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide ():
This analog replaces the isoxazolemethyl group with a flexible 4-methoxyphenethyl chain. The phenethyl group may enhance lipophilicity and membrane permeability compared to the rigid isoxazole substituent. Coumarins like this are often explored for antioxidant and anti-inflammatory activities .
Isoxazole-Containing Compounds
- Influenza A M2-S31N Inhibitors ():
Compounds such as N-((5-(naphthalen-1-yl)isoxazol-3-yl)methyl)adamantan-1-amine (9p) share the isoxazole-methyl motif but lack the coumarin core. These derivatives exhibit antiviral activity by inhibiting the influenza A M2 ion channel, with IC50 values in the µM range . The target compound’s isoxazole group may similarly enhance binding to viral or fungal targets.
Antifungal 1,3,4-Oxadiazoles
- LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) ():
LMM5 features a 1,3,4-oxadiazole ring instead of isoxazole and demonstrates potent antifungal activity against Candida albicans (MIC = 8 µg/mL). The oxadiazole’s electron-deficient nature may enhance interactions with thioredoxin reductase, a target absent in coumarin derivatives .
Methoxyphenyl-Substituted Bioactive Molecules
- Sch225336 (): This CB2-selective bis-sulfone contains a 4-methoxyphenyl group linked to a sulfonamide scaffold.
Structural and Functional Analysis
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Coumarin vs. Oxadiazole/Isoxazole Cores : The coumarin core in the target compound may confer photophysical properties (e.g., fluorescence) useful in imaging or photosensitizer applications, whereas oxadiazoles and isoxazoles prioritize heterocyclic stability and target engagement .
Substituent Effects : The 4-methoxyphenyl group enhances π-π stacking in biological targets across all analogs. The isoxazolemethyl group’s rigidity may improve selectivity compared to flexible chains in LMM5 or Sch225333.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
